molecular formula C11H19NO6 B558319 Boc-glu-ome CAS No. 72086-72-7

Boc-glu-ome

Cat. No.: B558319
CAS No.: 72086-72-7
M. Wt: 261.27 g/mol
InChI Key: ZAYAFKXUQMTLPL-ZETCQYMHSA-N
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Description

N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester: , commonly referred to as Boc-glu-ome, is a derivative of glutamic acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the glutamic acid, and two methoxy groups esterifying the carboxyl groups. This compound is widely used in peptide synthesis and as an intermediate in organic synthesis due to its stability and reactivity.

Scientific Research Applications

Boc-glu-ome has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Serves as a precursor in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the production of specialty chemicals and as an intermediate in organic synthesis.

Safety and Hazards

When handling “Boc-glu-ome”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-glu-ome typically involves the protection of the amino group of glutamic acid with a tert-butoxycarbonyl group, followed by esterification of the carboxyl groups with methanol. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Boc-glu-ome undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amino group.

    Coupling Reactions: this compound can participate in peptide coupling reactions to form dipeptides and polypeptides.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using aqueous acid or base.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reactions: Reagents such as DCC, DMAP, and N,N’-diisopropylcarbodiimide (DIC) are used in the presence of anhydrous solvents like dichloromethane (DCM).

Major Products:

    Hydrolysis: Produces glutamic acid and methanol.

    Deprotection: Yields L-glutamic acid dimethyl ester.

    Coupling Reactions: Forms dipeptides and polypeptides with various amino acids.

Comparison with Similar Compounds

    N-tert-Butoxycarbonyl-L-glutamic acid methyl ester (Boc-glu-ome): Similar structure but with one methoxy group.

    N-tert-Butoxycarbonyl-L-glutamic acid (Boc-glu): Lacks the ester groups, making it less reactive in certain reactions.

    N-tert-Butoxycarbonyl-L-aspartic acid dimethyl ester (Boc-asp-ome): Similar protecting group but derived from aspartic acid.

Uniqueness: this compound is unique due to its dual ester groups, which provide additional reactivity and versatility in synthetic applications. The presence of the Boc group ensures stability and selectivity during synthesis, making it a valuable intermediate in peptide and organic synthesis.

Properties

IUPAC Name

(4S)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYAFKXUQMTLPL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427017
Record name BOC-GLU-OME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72086-72-7
Record name BOC-GLU-OME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-L-glutamic acid α-methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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